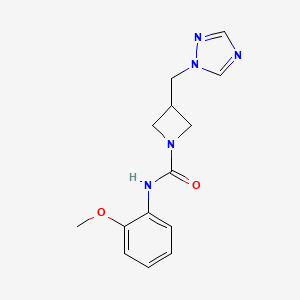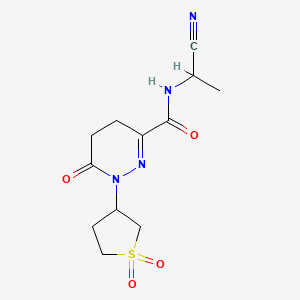
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide, also known as MTAA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MTAA belongs to the class of azetidine-based compounds and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide is not fully understood. However, it has been proposed that N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide exerts its therapeutic effects by targeting specific cellular pathways and signaling molecules. N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, one limitation of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide. One potential area of research is the development of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide derivatives with improved therapeutic properties. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide in human clinical trials.
Synthesemethoden
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzaldehyde with triazole and azetidine-1-carboxylic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been extensively studied for its potential use in various therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-21-13-5-3-2-4-12(13)17-14(20)18-6-11(7-18)8-19-10-15-9-16-19/h2-5,9-11H,6-8H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJOHPRVYCMPDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)



![1-(2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2379665.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2379668.png)


![ethyl 2-[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2379676.png)
![3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2379679.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)